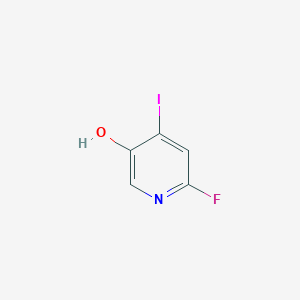
(1E)-1-methoxy-4-methylpent-1-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1-methoxy-4-methylpent-1-en-3-one, or MMPME, is an organic compound found in nature that has a wide range of applications in scientific research. It is a colorless liquid with a sweet, pungent odor and a low boiling point. MMPME is a versatile molecule that has been used in a variety of laboratory experiments and has been found to have many biochemical and physiological effects.
科学的研究の応用
MMPME has been used in a variety of scientific research applications. It has been used as a model compound for the study of the mechanism of action of enzymes, as an inhibitor of enzymes, as an antioxidant, and as a ligand in metal-catalyzed reactions. It has also been used to study the relationships between structure and reactivity of organic compounds, as a reagent in organic synthesis, and as a substrate in biotransformations.
作用機序
MMPME has been found to interact with a variety of enzymes and proteins in the body, including cytochrome P450, cyclooxygenase, and lipoxygenase. It has also been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. MMPME has been found to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
MMPME has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant effects. It has also been found to have anti-bacterial and anti-viral effects, and to modulate the immune system. In addition, MMPME has been found to have neuroprotective effects, and to reduce pain and inflammation.
実験室実験の利点と制限
One of the advantages of using MMPME in laboratory experiments is its low boiling point, which makes it easy to handle and store. It is also non-toxic and non-volatile, making it safe to use. However, MMPME is not very soluble in water, which can limit its use in some experiments.
将来の方向性
The future directions for MMPME are numerous. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects. It could be used to develop novel drugs and treatments for a variety of diseases and conditions. In addition, MMPME could be used in the development of new catalysts and reagents for organic synthesis. Finally, MMPME could be used to study the structure and reactivity of organic compounds, and to develop new methods for biotransformations.
合成法
MMPME is synthesized through a two-step process. The first step involves the reaction of 1-methoxy-4-methylpent-1-en-3-ol with ethyl chloroformate in the presence of a base such as sodium hydroxide to form the corresponding ester, 1-methoxy-4-methylpent-1-en-3-yl ethyl chloroformate. The second step involves the reaction of the ester with sodium hydroxide in the presence of a catalyst such as p-toluenesulfonic acid to form MMPME.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1E)-1-methoxy-4-methylpent-1-en-3-one involves the condensation of 4-methyl-3-penten-2-one with methanol in the presence of an acid catalyst to form the desired product.", "Starting Materials": [ "4-methyl-3-penten-2-one", "Methanol", "Acid catalyst" ], "Reaction": [ "Add 4-methyl-3-penten-2-one and methanol to a reaction flask", "Add acid catalyst to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent", "Purify the product by distillation or chromatography" ] } | |
CAS番号 |
56279-29-9 |
製品名 |
(1E)-1-methoxy-4-methylpent-1-en-3-one |
分子式 |
C7H12O2 |
分子量 |
128.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



